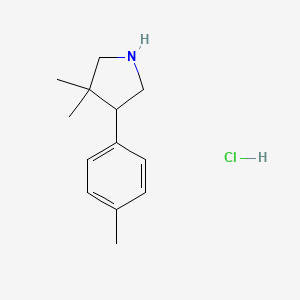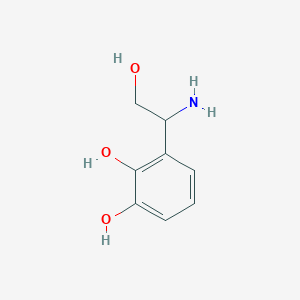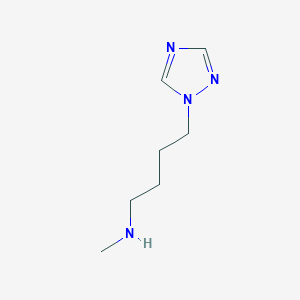
n-Methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-amine typically involves the reaction of a suitable amine with a triazole derivative. One common method is the alkylation of 1H-1,2,4-triazole with n-Methyl-4-chlorobutan-1-amine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
n-Methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized triazole derivatives.
Scientific Research Applications
n-Methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of novel materials with unique properties, such as enhanced catalytic activity and stability.
Mechanism of Action
The mechanism of action of n-Methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes like aromatase, which is involved in estrogen biosynthesis . This inhibition can lead to reduced estrogen levels, thereby slowing the growth of estrogen-dependent cancer cells. In agricultural applications, it inhibits the biosynthesis of strigolactones, which are plant hormones that regulate shoot branching and root architecture .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole derivative with potential anticancer properties.
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: A triazole derivative with promising cytotoxic activity against cancer cell lines.
Uniqueness
n-Methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to inhibit specific enzymes and pathways makes it a valuable compound in both medicinal and agricultural research.
Properties
Molecular Formula |
C7H14N4 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
N-methyl-4-(1,2,4-triazol-1-yl)butan-1-amine |
InChI |
InChI=1S/C7H14N4/c1-8-4-2-3-5-11-7-9-6-10-11/h6-8H,2-5H2,1H3 |
InChI Key |
DNGYZWZRIBTUBY-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCN1C=NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-carboxylicacid](/img/structure/B13521546.png)
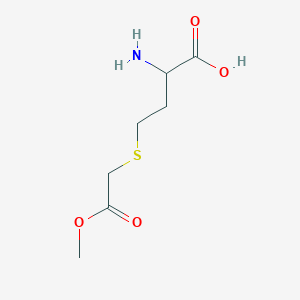

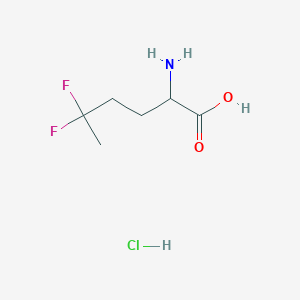

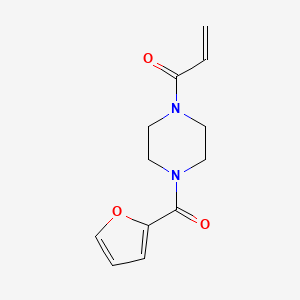
![{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanethiol](/img/structure/B13521570.png)

![{8,8-Difluorobicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13521579.png)


